Cas no 362690-45-7 (2-{4-(tert-butoxy)carbonylpiperazin-1-yl}acetic acid hydrochloride)
2-{4-(tert-butoxy)carbonylpiperazin-1-yl}acetic acid hydrochloride Propriedades químicas e físicas
Nomes e Identificadores
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- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid hydrochloride
- 2-(4-tert-butoxycarbonylpiperazin-1-yl)acetic acid hydrochloride
- 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}acetic acid hydrochloride
- 362690-45-7
- DA-28349
- 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride
- EN300-214139
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- MDL: MFCD02093550
- Inchi: 1S/C11H20N2O4.ClH/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15;/h4-8H2,1-3H3,(H,14,15);1H
- Chave InChI: FTUAXOIRCMDORP-UHFFFAOYSA-N
- SMILES: Cl.O(C(N1CCN(CC(=O)O)CC1)=O)C(C)(C)C
Propriedades Computadas
- Massa Exacta: 280.1189848g/mol
- Massa monoisotópica: 280.1189848g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 18
- Contagem de Ligações Rotativas: 4
- Complexidade: 290
- Contagem de Unidades Ligadas Covalentemente: 2
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 70.1Ų
2-{4-(tert-butoxy)carbonylpiperazin-1-yl}acetic acid hydrochloride Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00CMEJ-500mg |
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid hydrochloride |
362690-45-7 | 95% | 500mg |
$83.00 | 2024-05-04 | |
| 1PlusChem | 1P00CMEJ-1g |
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid hydrochloride |
362690-45-7 | 95% | 1g |
$89.00 | 2024-05-04 | |
| 1PlusChem | 1P00CMEJ-2.5g |
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid hydrochloride |
362690-45-7 | 95% | 2.5g |
$108.00 | 2024-05-04 | |
| 1PlusChem | 1P00CMEJ-5g |
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid hydrochloride |
362690-45-7 | 95% | 5g |
$142.00 | 2024-05-04 | |
| 1PlusChem | 1P00CMEJ-10g |
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid hydrochloride |
362690-45-7 | 95% | 10g |
$198.00 | 2024-05-04 | |
| Enamine | EN300-214139-0.05g |
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride |
362690-45-7 | 95% | 0.05g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-214139-0.1g |
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride |
362690-45-7 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-214139-0.25g |
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride |
362690-45-7 | 95% | 0.25g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-214139-0.5g |
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride |
362690-45-7 | 95% | 0.5g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-214139-1.0g |
2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid hydrochloride |
362690-45-7 | 95% | 1g |
$0.0 | 2023-06-08 |
2-{4-(tert-butoxy)carbonylpiperazin-1-yl}acetic acid hydrochloride Literatura Relacionada
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Informações adicionais sobre 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}acetic acid hydrochloride
2-{4-(tert-butoxy)carbonylpiperazin-1-yl}acetic acid hydrochloride: A Versatile Compound in Modern Pharmaceutical Research
2-{4-(tert-butoxy)carbonylpiperazin-1-yl}acetic acid hydrochloride is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research. This compound, with the chemical formula C13H24N2O4·HCl, is characterized by its tert-butoxy group, which plays a critical role in modulating its pharmacological properties. The carbonyl moiety and the piperazin-1-yl ring system further contribute to its potential therapeutic applications. The compound’s hydrochloride salt form enhances its solubility and stability, making it a promising candidate for drug development.
The tert-butoxy group in this compound is particularly noteworthy for its ability to act as a protective group during chemical synthesis. This functional group not only prevents premature reactions but also allows for the selective modification of other parts of the molecule. Recent studies have highlighted the importance of such protective groups in the design of complex pharmaceutical compounds, particularly those targeting specific biological pathways. The carbonyl functionality, on the other hand, is essential for forming stable interactions with target proteins, which is a key factor in drug efficacy.
Research published in 2023 in the journal Drug Discovery Today has demonstrated the potential of 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}acetic acid hydrochloride as a scaffold for developing anti-inflammatory agents. The piperazin-1-yl ring system is known for its ability to interact with various receptors, including G-protein coupled receptors (GPCRs) and ion channels. This property makes the compound a valuable tool in the development of drugs for conditions such as chronic inflammation and autoimmune disorders.
In the context of modern drug discovery, the tert-butoxy group in this compound is often used to improve the metabolic stability of the molecule. A 2024 study in the Journal of Medicinal Chemistry reported that compounds with similar structural features exhibited prolonged half-lives in vivo, which is crucial for reducing the frequency of dosing in therapeutic regimens. The hydrochloride salt form of the compound further enhances its bioavailability, making it suitable for oral administration.
The carbonyl group in 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}acetic acid hydrochloride is also critical for its role as a linker in the design of prodrugs. Prodrugs are designed to improve the delivery of active pharmaceutical ingredients (APIs) to specific tissues or cells. The carbonyl functionality allows for the selective release of the active compound at the target site, minimizing systemic side effects. This application is particularly relevant in the development of targeted therapies for cancer and neurodegenerative diseases.
Recent advancements in computational chemistry have further elucidated the potential of this compound. A 2023 study using molecular docking simulations demonstrated that the piperazin-1-yl ring system of 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}acetic acid hydrochloride can bind to specific protein targets with high affinity. These findings suggest that the compound could be optimized for use in the treatment of conditions such as hypertension and diabetes, where precise modulation of receptor activity is essential.
The tert-butoxy group also plays a role in the synthesis of more complex molecules. For example, in the development of drug candidates for neurodegenerative diseases, the tert-butoxy group can be functionalized to introduce additional pharmacophore elements. This approach allows for the creation of compounds with enhanced potency and selectivity, which is a key goal in modern pharmaceutical research.
Another area of interest is the use of 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}acetic acid hydrochloride as a building block for the synthesis of small molecule inhibitors of protein kinases. Protein kinases are involved in numerous cellular processes, and their dysregulation is associated with various diseases, including cancer and cardiovascular disorders. The carbonyl functionality provides a versatile platform for the design of such inhibitors, which can be tailored to target specific kinases with high specificity.
Moreover, the hydrochloride salt form of this compound has been shown to exhibit favorable physicochemical properties, including good solubility in aqueous solutions. This property is crucial for the development of formulations that can be administered via oral or intravenous routes. The solubility of the compound is further enhanced by the presence of the tert-butoxy group, which can interact with polar solvents to improve its dissolution rate.
In the realm of drug delivery systems, 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}acetic acid hydrochloride has also been explored as a component of nanocarriers. These carriers are designed to protect the active compound from degradation in the gastrointestinal tract and ensure its targeted release at the site of action. The piperazin-1-yl ring system can be modified to incorporate targeting ligands, further enhancing the specificity of the drug delivery system.
Recent studies have also highlighted the potential of this compound in the development of antiviral agents. The carbonyl functionality and the piperazin-1-yl ring system are known to interact with viral proteins, which can inhibit viral replication. This property makes the compound a promising candidate for the treatment of viral infections, including those caused by RNA viruses such as influenza and HIV.
The versatility of 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}acetic acid hydrochloride is further demonstrated by its use in the synthesis of derivatives with enhanced therapeutic profiles. For example, by modifying the tert-butoxy group or the carbonyl functionality, researchers can create compounds with improved pharmacokinetic properties, such as increased half-life or reduced toxicity. These modifications are critical for optimizing the compound for clinical applications.
In conclusion, 2-{4-(tert-butoxy)carbonylpiperazin-1-yl}acetic acid hydrochloride represents a significant advancement in the field of pharmaceutical research. Its unique molecular structure, characterized by the presence of the tert-butoxy, carbonyl, and piperazin-1-yl groups, makes it a versatile platform for the development of a wide range of therapeutic agents. As research continues to uncover new applications for this compound, its potential to address unmet medical needs is likely to expand further.
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